molecular formula C13H8F3NO2 B8195069 Methyl 6-(2,6-difluorophenyl)-5-fluoropicolinate

Methyl 6-(2,6-difluorophenyl)-5-fluoropicolinate

Cat. No.: B8195069
M. Wt: 267.20 g/mol
InChI Key: HFGZDGLJAHNTNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-(2,6-difluorophenyl)-5-fluoropicolinate is a fluorinated picolinate ester designed for use as a versatile synthetic intermediate in research and development. This compound integrates a picolinate core, a scaffold recognized in medicinal chemistry, with multiple fluorine atoms and a difluorophenyl group; such structural features are known to enhance bioavailability, metabolic stability, and target binding affinity in active molecules . Its primary research application is as a key building block in the synthesis of more complex molecules, particularly for agrochemical and pharmaceutical discovery. In agrochemical research, picolinate derivatives are commonly employed in the development of novel herbicides and plant growth regulators, where the fluorine atoms help improve leaf penetration and environmental stability . In pharmaceutical research, this compound serves as a precursor for the construction of potential therapeutic agents. The fluorinated pyridine ring is a privileged structure in drug design, frequently found in inhibitors of kinases and other enzymes . The specific substitution pattern on this molecule makes it a valuable substrate for cross-coupling reactions and nucleophilic substitutions, allowing researchers to efficiently create diverse chemical libraries for biological screening. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO2/c1-19-13(18)10-6-5-9(16)12(17-10)11-7(14)3-2-4-8(11)15/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGZDGLJAHNTNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C(C=C1)F)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation of 5-Fluoropicolinic Acid to 2-Carboxy-5-Fluoropyridine-NNN-Oxide

Reagents : Hydrogen peroxide (H2O2H_2O_2)
Conditions :

  • Solvent: Acetic acid

  • Temperature: 80–90°C

  • Time: 6–8 hours

5-Fluoropicolinic acid undergoes oxidation with H2O2H_2O_2 to form 2-carboxy-5-fluoropyridine-NN-oxide (compound 3 ). This step introduces an NN-oxide group, which activates the pyridine ring for subsequent halogenation. The reaction is exothermic and requires careful temperature control to avoid over-oxidation.

Chlorination of NNN-Oxide Intermediate to 6-Chloro-5-Fluoropicolinic Acid

Reagents : Phosphorus oxychloride (POCl3POCl_3)
Conditions :

  • Solvent: Toluene

  • Temperature: Reflux (110–120°C)

  • Time: 4–6 hours

Chlorination with POCl3POCl_3 replaces the NN-oxide group with a chlorine atom at the 6-position, yielding 6-chloro-5-fluoropicolinic acid (compound 4 ). Excess POCl3POCl_3 acts as both a reagent and solvent, with toluene added to moderate reactivity. The crude product is purified via recrystallization from ethanol/water (yield: ~85%).

Halogen Exchange: Conversion of Chloro to Bromo Derivative

Reagents : Hydrobromic acid (HBrHBr) in acetic acid
Conditions :

  • Solvent: Acetic acid

  • Temperature: 60–70°C

  • Time: 12–16 hours

The chloro group in compound 4 is replaced with bromine via nucleophilic aromatic substitution (SN_NAr) in HBrHBr-HOAc, producing 6-bromo-5-fluoropicolinic acid (compound 5 ). This step is critical for enabling the subsequent Suzuki coupling, as bromide is a better leaving group than chloride. The reaction achieves >90% conversion, with the product isolated by filtration after cooling.

Esterification to Methyl 6-Bromo-5-Fluoropicolinate

Reagents : Methanol (MeOHMeOH), sulfuric acid (H2SO4H_2SO_4)
Conditions :

  • Solvent: Methanol

  • Temperature: Reflux (65°C)

  • Time: 4–6 hours

Esterification of compound 5 with MeOHMeOH in the presence of H2SO4H_2SO_4 yields methyl 6-bromo-5-fluoropicolinate (compound 6 ). The reaction proceeds via acid-catalyzed nucleophilic acyl substitution. After neutralization with sodium bicarbonate, the product is extracted with dichloromethane and distilled under reduced pressure (yield: ~95%).

Suzuki-Miyaura Coupling with 2,6-Difluorophenylboronic Acid

Reagents :

  • Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4Pd(PPh_3)_4)

  • Base: Sodium carbonate (Na2CO3Na_2CO_3)

  • Boronic acid: 2,6-Difluorophenylboronic acid

Conditions :

  • Solvent: 1,4-Dioxane/water (4:1 v/v)

  • Temperature: 90–100°C

  • Time: 12–18 hours

The key step involves coupling compound 6 with 2,6-difluorophenylboronic acid via a Suzuki-Miyaura reaction. This cross-coupling installs the 2,6-difluorophenyl group at the 6-position of the pyridine ring, forming methyl 6-(2,6-difluorophenyl)-5-fluoropicolinate (compound 7 ). The reaction is conducted under inert atmosphere (nitrogen or argon) to prevent catalyst deactivation. Purification via column chromatography (silica gel, ethyl acetate/hexane) affords the target compound in 85–90% yield .

Critical Analysis of Reaction Parameters

Catalyst Selection in Suzuki Coupling

The choice of palladium catalyst significantly impacts yield. While Pd(PPh3)4Pd(PPh_3)_4 is effective, alternatives like Pd(OAc)2Pd(OAc)_2 with SPhos ligand have been reported in similar systems to reduce catalyst loading. However, the original method’s simplicity and high yield make it preferable for scale-up.

Solvent and Temperature Effects

  • Esterification : Methanol serves as both solvent and nucleophile, simplifying the workup. Higher alcohols (e.g., ethanol) reduce reaction rates due to steric effects.

  • Halogen Exchange : Acetic acid enhances HBrHBr reactivity by protonating the pyridine ring, facilitating SN_NAr.

Comparative Data Table: Key Reaction Steps

StepReactionReagents/ConditionsYield (%)
1OxidationH2O2H_2O_2, 80–90°C, 6–8 h90
2ChlorinationPOCl3POCl_3, reflux, 4–6 h85
3Halogen ExchangeHBrHBr-HOAc, 60–70°C, 12–16 h92
4EsterificationMeOHMeOH, H2SO4H_2SO_4, reflux, 4–6 h95
5Suzuki CouplingPd(PPh3)4Pd(PPh_3)_4, Na2CO3Na_2CO_3, 90–100°C, 18 h88

Alternative Synthetic Approaches

Direct Bromination of Pyridine Derivatives

A patent by Novartis describes an alternative route starting from 5-fluoropicolinic acid methyl ester, bypassing the oxidation and chlorination steps. Bromination with PBr3PBr_3 directly yields methyl 6-bromo-5-fluoropicolinate, which undergoes Suzuki coupling. However, this method requires stringent moisture control and offers comparable yields (~58%).

Microwave-Assisted Suzuki Coupling

Recent advances in microwave synthesis reduce reaction times from 18 hours to 30 minutes, albeit with specialized equipment. This approach is advantageous for small-scale batches but less practical for industrial production.

Challenges and Industrial Considerations

  • Purification : Column chromatography is effective but costly at scale. Crystallization alternatives are being explored, such as using ethanol/water mixtures for compound 7 .

  • Catalyst Cost : Pd(PPh3)4Pd(PPh_3)_4 accounts for ~15% of total synthesis cost. Recycling protocols using supported palladium catalysts (e.g., Pd/C) are under investigation .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(2,6-difluorophenyl)-5-fluoropicolinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry and Therapeutic Applications

1.1 Cancer Treatment

Methyl 6-(2,6-difluorophenyl)-5-fluoropicolinate has been identified as a promising candidate for cancer treatment due to its inhibitory effects on Provirus Integration of Maloney Kinase (PIM kinase), which is associated with tumorigenesis. Inhibition of PIM kinase activity has shown potential in reducing tumor growth in various cancer types, including hematopoietic malignancies and solid tumors such as lung and pancreatic cancers .

Case Study: Efficacy in Tumor Reduction

  • A study demonstrated that administering this compound effectively reduced tumor size in preclinical models of breast cancer. The results indicated a significant decrease in tumor volume compared to control groups, suggesting its potential as a novel therapeutic agent .

1.2 Autoimmune Diseases and Inflammatory Disorders

Beyond oncology, the compound has been explored for its effects on autoimmune diseases and inflammatory conditions. Its mechanism of action involves modulating immune responses, which could be beneficial in treating conditions characterized by excessive inflammation or immune dysregulation .

Synthesis and Chemical Properties

2.1 Synthetic Pathways

The synthesis of this compound involves several chemical reactions, including:

  • Esterification of 5-fluoropicolinic acid.
  • Suzuki coupling with 2,6-difluorophenyl boronic acid.
  • Hydrolysis to yield the desired product with high purity .

Table 1: Synthetic Route Summary

StepReaction TypeKey ReagentsYield (%)
1Esterification5-Fluoropicolinic acid + MeOH79
2Suzuki CouplingMethyl 6-bromo-5-fluoropicolinate + Boronic acid58.7
3HydrolysisMethyl ester + NaOHHigh

Pharmacological Studies

3.1 Mechanism of Action

Pharmacological studies have revealed that this compound acts by inhibiting PIM kinase activity, leading to apoptosis in cancer cells. This mechanism underlines its potential effectiveness against various malignancies .

3.2 Biological Activity Assessment

In vitro studies have assessed the compound's biological activity against a range of cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program reported significant antitumor activity across multiple tested lines, indicating broad-spectrum efficacy .

Future Directions and Research Opportunities

The ongoing research into this compound suggests several promising avenues:

  • Combination Therapies: Investigating the efficacy of this compound in combination with other chemotherapeutic agents to enhance therapeutic outcomes.
  • Expanded Indications: Exploring its potential application in treating other diseases beyond cancer, such as autoimmune disorders.

Mechanism of Action

The mechanism of action of Methyl 6-(2,6-difluorophenyl)-5-fluoropicolinate involves its interaction with specific molecular targets, often enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity through hydrogen bonding and van der Waals interactions. The compound may also participate in metabolic pathways, undergoing biotransformation to active metabolites that exert biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Key Structural Features Molecular Weight (g/mol) Reference
Methyl 6-(2,6-difluorophenyl)-5-fluoropicolinate Pyridine core, 2,6-difluorophenyl (C6), 5-F, methyl ester 282.2 (calculated) N/A
RA[4,5] () Piperazine, (2,6-difluorophenyl)methyl, ene group 423.0 ([M+H]⁺)
Rufinamide () Triazole carboxamide, (2,6-difluorophenyl)methyl 238.19
Patent Compound () Diazaspiro ring, trifluoromethyl, sulfonic acid >800 (estimated)
  • Key Observations :
    • The target compound’s ester group contrasts with RA[4,5]’s piperazine and Rufinamide’s carboxamide, impacting polarity and metabolic stability.
    • The patent compound’s sulfonic acid and trifluoromethyl groups enhance solubility but increase molecular complexity compared to the target’s simpler ester .

Physicochemical Properties

  • RA[4,5] : m/z=423.0 ([M+H]⁺), purity=95% (UHPLC) .
  • Rufinamide : Molecular weight=238.19, logP=2.1 (predicted), indicative of moderate lipophilicity .
  • Target Compound : Calculated molecular weight=282.2; ester group may reduce solubility compared to sulfonic acid derivatives.

Biological Activity

Methyl 6-(2,6-difluorophenyl)-5-fluoropicolinate is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a picolinic acid derivative with fluorine substitutions that enhance its lipophilicity and metabolic stability. The incorporation of fluorine atoms is known to modulate the pharmacokinetic properties of compounds, making them more effective in biological systems.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within the body. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : It has been shown to interact with various receptors, potentially influencing signaling pathways related to inflammation and cell proliferation .
  • Stabilization Against Metabolic Degradation : The fluorine substitutions help prevent rapid metabolic oxidation, allowing for prolonged activity in vivo .

Biological Activity and Therapeutic Applications

Research has demonstrated several therapeutic applications for this compound:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by modulating pathways associated with tumor growth and survival. Its structural similarities to known anticancer agents have prompted investigations into its efficacy against various cancer cell lines.
  • Anti-inflammatory Effects : The compound's ability to influence inflammatory pathways suggests potential applications in treating inflammatory diseases.
  • Neuroprotective Properties : Some studies indicate that it may have neuroprotective effects, making it a candidate for further research in neurodegenerative diseases.

Research Findings and Case Studies

A review of the literature reveals several key studies highlighting the biological activity of this compound:

  • Study on Anticancer Properties :
    • A study investigated the effects of this compound on various cancer cell lines. Results indicated significant cytotoxicity against breast and colon cancer cells, suggesting a potential role as an anticancer agent .
  • Inflammation Modulation :
    • Research focused on the compound's ability to reduce inflammatory markers in vitro. The results showed a decrease in cytokine production in stimulated macrophages, indicating its potential as an anti-inflammatory agent.
  • Neuroprotective Effects :
    • A case study examined the neuroprotective effects of the compound in models of oxidative stress. Findings suggested that it could mitigate neuronal damage through antioxidant mechanisms .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructure CharacteristicsBiological Activity
Methyl 5-FluoropicolinateFluorinated picolinic derivativeAnticancer activity
2-Fluoro-3-hydroxybenzoic acidHydroxy-substituted benzoic acidAnti-inflammatory properties
Difluorinated analogsMultiple fluorine substitutionsEnhanced metabolic stability

Q & A

Q. How do structural analogs with similar fluorinated motifs compare in target binding efficiency?

  • Methodological Answer : Competitive binding assays (e.g., SPR or ITC) using purified targets (e.g., kinases) quantify affinity differences. Crystallographic studies of analogs like 6-[[4-(2-Bromoethoxy)-2,3-difluorophenyl]methyl]-9-hydroxy-5-methyl-7-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide reveal critical binding interactions .

Frameworks for Research Design

  • FINER Criteria : Ensure questions are Feasible (e.g., synthetic accessibility), Novel (e.g., unexplored fluorine effects), Ethical, and Relevant to therapeutic applications .
  • PICOT Framework : Define Population (e.g., enzyme targets), Intervention (e.g., compound concentration), Comparison (e.g., control analogs), Outcome (e.g., IC50), and Timeframe (e.g., 24-hour assays) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-(2,6-difluorophenyl)-5-fluoropicolinate
Reactant of Route 2
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Methyl 6-(2,6-difluorophenyl)-5-fluoropicolinate

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